1,4-Naphthalenediol, 1,4-dihydro-, cis-
Description
Academic Relevance of cis-1,4-Stereochemistry in Naphthalene (B1677914) Derivatives
The academic relevance of cis-1,4-dihydro-1,4-naphthalenediol is rooted in its utility as a building block in organic synthesis. Unlike the cis-1,2-diol isomer, which is readily produced through microbial fermentation, the cis-1,4-diol is primarily accessed through targeted chemical synthesis. acs.orgacs.org This makes it a valuable intermediate for constructing more complex molecules with specific stereochemical arrangements.
The defined cis relationship of the two hydroxyl groups provides a rigid and predictable three-dimensional scaffold. Synthetic chemists leverage this pre-defined stereochemistry to control the outcomes of subsequent reactions, building intricate molecular architectures that would be difficult to assemble otherwise. The synthesis of aryldihydronaphthalene (ADHN) lignans, a class of compounds with potential biological activities, showcases the importance of such dihydronaphthalene scaffolds. nih.gov
Furthermore, recent advancements in catalysis highlight the ongoing academic interest in producing these structures. Researchers have developed biomimetic iron catalysts that can perform syn-dihydroxylation (creating a cis-diol) on naphthalene derivatives. acs.org This work, inspired by the action of natural dioxygenase enzymes, aims to create synthetic methods for dearomatization and dihydroxylation, providing access to polyhydroxylated compounds that are valuable in medicinal chemistry and materials science. acs.org The ability to selectively synthesize the 1,4-diol isomer opens up pathways to novel compounds that are not accessible through biological routes.
Historical Context of Research on Dihydroxylated Naphthalene Compounds
The history of dihydroxylated naphthalene compounds is intertwined with the broader history of naphthalene chemistry and microbiology. Naphthalene was first discovered in 1819, and its chemical formula was determined by Michael Faraday in 1826. ekb.eg Its structure, consisting of two fused benzene (B151609) rings, was proposed by Emil Erlenmeyer in 1866. wikipedia.org
For much of the following century, research focused on the chemical properties of the aromatic parent compound. A significant turning point occurred in the mid-20th century with the emergence of microbial biochemistry. In the 1960s, seminal work by scientists including Davis and Evans established the metabolic pathways for naphthalene degradation by bacteria. mdpi.com A key discovery was that soil bacteria, such as Pseudomonas putida, oxidize naphthalene using dioxygenase enzymes to produce (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene as the initial product. nih.gov
This finding was monumental for two reasons. First, it identified a novel class of biological metabolites. Second, the cis-stereochemistry of the diol was unexpected, as mammalian enzyme systems were known to produce trans-diols via arene oxide intermediates. nih.gov This highlighted a fundamental difference between prokaryotic (bacterial) and eukaryotic metabolism of aromatic compounds and established the importance of Rieske non-heme iron oxygenases.
The discovery and characterization of the microbial cis-1,2-diol metabolite spurred interest in the chemical synthesis of this and other related isomers. In 1974, a key paper by Jeffrey, Yeh, and Jerina detailed the chemical synthesis of both cis-1,2-dihydroxy-1,2-dihydronaphthalene and cis-1,4-dihydroxy-1,4-dihydronaphthalene. acs.org This work was crucial as it provided a reliable chemical route to access the cis-1,4-diol isomer, which was not a known major biological product, thereby making it available for further chemical study and application as a synthetic intermediate.
Properties
CAS No. |
51096-10-7 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(1S,4R)-1,4-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,9-12H/t9-,10+ |
InChI Key |
QRZINIDQKGUJSY-AOOOYVTPSA-N |
Isomeric SMILES |
C1=CC=C2[C@H](C=C[C@H](C2=C1)O)O |
Canonical SMILES |
C1=CC=C2C(C=CC(C2=C1)O)O |
Origin of Product |
United States |
Stereochemical and Conformational Analysis of Cis 1,4 Dihydronaphthalenediol Frameworks
Configurational Assignment and Chiral Resolution Techniques
The presence of two stereocenters (at C1 and C4) in cis-1,4-dihydro-1,4-naphthalenediol means it can exist as a pair of enantiomers, (+)-(1R,4S) and (-)-(1S,4R). The unambiguous assignment of the absolute configuration at these centers is fundamental for stereocontrolled synthesis and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for configurational assignment. researchgate.netcas.cz Analysis of proton NMR (¹H NMR) spectra, specifically the vicinal coupling constants (³JHH), provides detailed information about the dihedral angles between adjacent protons, which in turn helps to elucidate the relative stereochemistry and conformation of the non-aromatic ring. tandfonline.comtandfonline.com For instance, the Karplus equation can be used to correlate the observed coupling constants with the torsional angles within the dihydronaphthalene ring. tandfonline.com
Advanced NMR techniques are often employed for determining the absolute configuration. This typically involves the use of chiral derivatizing agents (CDAs) , such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), which react with the diol to form diastereomeric esters. researchgate.net The differing spatial environments of the two diastereomers lead to discernible shifts in the ¹H or ¹⁹F NMR spectra, allowing for the assignment of the absolute configuration. nih.govfrontiersin.org Another approach is the use of chiral solvating agents that form transient diastereomeric complexes with the enantiomers, inducing chemical shift differences.
Chiral Resolution Techniques are essential for separating the racemic mixture of cis-1,4-dihydro-1,4-naphthalenediol into its constituent enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective method. nih.govresearchgate.net CSPs create a chiral environment where the enantiomers exhibit different affinities, leading to different retention times and thus separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. mdpi.com The choice of mobile phase and column temperature are critical parameters that are optimized to achieve baseline resolution. mdpi.com
| Technique | Application | Key Principle |
| ¹H NMR Spectroscopy | Determination of relative stereochemistry | Vicinal coupling constants (³JHH) are related to dihedral angles (Karplus equation). tandfonline.comtandfonline.com |
| NMR with Chiral Derivatizing Agents (e.g., MTPA) | Assignment of absolute configuration | Formation of diastereomers leads to observable chemical shift differences (Δδ) in NMR spectra. researchgate.netnih.gov |
| Chiral HPLC | Preparative and analytical separation of enantiomers | Differential interaction of enantiomers with a chiral stationary phase results in different retention times. nih.govresearchgate.net |
Conformational Preferences and Dynamics of Dihydronaphthalene Rings
The 1,4-dihydronaphthalene (B28168) ring is not planar and exists in non-planar conformations to alleviate ring strain. rsc.orgacs.org The preferred geometry of this ring system has been a subject of considerable investigation, with the primary debate centered on whether the ring adopts a planar or a boat-shaped conformation. rsc.org For the parent 1,4-dihydronaphthalene, calculations and experimental data suggest a very flat boat-like structure. osti.govnih.gov
In cis-1,4-dihydro-1,4-naphthalenediol, the presence of two bulky hydroxyl substituents significantly influences the ring's conformational equilibrium. The dihydronaphthalene ring typically adopts a boat or screw-boat conformation. tandfonline.com This puckered structure minimizes steric repulsion between the cis-hydroxyl groups and the peri-hydrogens on the aromatic ring.
The dihydronaphthalene ring is conformationally mobile, undergoing a dynamic equilibrium between two equivalent boat-like conformers through a ring-flipping process. This inversion is analogous to the chair-flip in cyclohexane. wikipedia.orgyoutube.com The energy barrier for this inversion is relatively low. NMR spectroscopy, particularly variable-temperature NMR, can be used to study these dynamic processes. tandfonline.com Analysis of vicinal coupling constants at different temperatures provides insights into the populations of different conformers and the thermodynamics of the ring inversion. tandfonline.com
Table of Conformational Data for Substituted Dihydronaphthalenes Data derived from NMR investigation of related substituted dihydronaphthalenes.
| Parameter | Description | Observed Effect | Reference |
| Puckering Amplitude (Q) | A measure of the total puckering of the non-aromatic ring. | Substitution of hydrogen with a more bulky group like bromine increases the puckering amplitude. | tandfonline.com |
| Conformation Type | The predominant shape of the non-aromatic ring. | Studies suggest a ¹S₅ screw-boat or a 1,3-diplanar conformation for similar systems. | tandfonline.com |
| Ring Inversion | The dynamic interconversion between boat-like conformations. | This process can be studied by dynamic NMR, with the energy barrier influenced by substituent interactions. | tandfonline.com |
Stereoelectronic Effects Influencing Conformation and Reactivity
Stereoelectronic effects, which involve the influence of orbital overlap on molecular structure and reactivity, play a crucial role in the chemistry of cis-1,4-dihydro-1,4-naphthalenediol. wikipedia.orgresearchgate.net These effects arise from interactions between filled (bonding or non-bonding) and empty (antibonding) orbitals, which are maximized in specific geometric arrangements. baranlab.orgimperial.ac.ukyoutube.com
A key stereoelectronic interaction in this system is hyperconjugation . This involves the donation of electron density from a filled σ orbital to an adjacent empty σ* orbital. For example, stabilizing interactions can occur between the σ orbitals of the C-H bonds and the σ* orbitals of the C-O bonds (σCH → σ*CO). The efficacy of this overlap is highly dependent on the dihedral angle between the interacting bonds, with an anti-periplanar arrangement being optimal. researchgate.net This preference for specific orbital alignments can influence the conformational equilibrium, favoring puckered boat-like structures where such stabilizing interactions are maximized over a planar conformation where they might be less effective.
The orientation of the hydroxyl groups is also governed by stereoelectronic factors. Intramolecular hydrogen bonding between the two cis-hydroxyl groups is possible, which would influence the conformational preference. nih.gov However, the geometry of the boat-like ring may not be ideal for strong intramolecular H-bonding. The reactivity of the hydroxyl groups, for instance in acylation or oxidation reactions, can also be influenced by stereoelectronic effects. The accessibility of the lone pair orbitals on the oxygen atoms and the alignment of the adjacent σ* orbitals can affect the trajectory of an approaching electrophile or reagent.
Diastereomeric and Enantiomeric Purity Determination in Synthesis
In the asymmetric synthesis or chiral resolution of cis-1,4-dihydro-1,4-naphthalenediol, the accurate determination of diastereomeric and enantiomeric purity is critical. tandfonline.comresearchgate.net
Enantiomeric Purity , often expressed as enantiomeric excess (% ee), is typically determined using chiral HPLC. nih.govbanglajol.info By integrating the peak areas of the two separated enantiomers (A and B), the enantiomeric excess can be calculated using the formula:
% ee = [ (Area A - Area B) / (Area A + Area B) ] × 100
Validation of such an HPLC method involves establishing its linearity, precision, accuracy, and the limit of detection (LOD) and limit of quantitation (LOQ) for the minor enantiomer. nih.gov
Diastereomeric Purity is relevant when the diol is derivatized, for example, during the synthesis of more complex molecules. Since diastereomers have different physical properties, they can often be distinguished and quantified using standard achiral chromatographic techniques (HPLC or Gas Chromatography) or NMR spectroscopy. nih.gov In ¹H NMR, diastereomers will generally exhibit distinct sets of peaks with different chemical shifts and coupling constants, allowing for their relative quantities to be determined by integration. tandfonline.com
For high-field NMR, the use of chiral derivatizing agents, as mentioned in section 3.1, converts a mixture of enantiomers into a mixture of diastereomers in situ. The relative integration of the signals corresponding to each diastereomer in the NMR spectrum provides a precise measure of the original enantiomeric composition. researchgate.net
Reaction Mechanisms and Chemical Reactivity of Cis 1,4 Dihydronaphthalene 1,4 Diol
Oxidative Transformations and Pathways
The oxidation of cis-1,4-dihydronaphthalene-1,4-diol is a critical pathway leading to the formation of various aromatic compounds. These transformations can be mediated by both chemical and enzymatic catalysts, each following distinct mechanistic routes.
Pathways to Naphthoquinones and other Oxidized Products.
The chemical oxidation of naphthalene (B1677914) diols often results in the formation of naphthoquinones. For instance, 1,4-naphthalenediol can be converted to 1,4-naphthoquinone (B94277) through a reaction with 1,4-benzoquinone (B44022), which in turn is reduced to 1,4-benzenediol. researchgate.net This process involves charge delocalization through keto and enol intermediates. researchgate.net The oxidation can also be catalyzed by 1,4-benzoquinone in the presence of oxidants like hydrogen peroxide. researchgate.net The autoxidation of 1,4-naphthohydroquinone to generate 1,4-naphthoquinone proceeds through the formation of a naphthosemiquinone radical (NSQ•−), which is a key chain-propagating species. researchgate.net
Industrially, 1,4-naphthoquinone is synthesized via the catalytic gas-phase oxidation of naphthalene itself over a vanadium oxide catalyst. wikipedia.orggoogle.com Laboratory preparations can involve the oxidation of naphthalene with chromium trioxide. orgsyn.org These processes highlight the thermodynamic favorability of the fully aromatic quinone structure. While these methods start from naphthalene, the underlying principle of oxidizing the naphthalene core to a quinone is relevant to the fate of its dihydrodiol derivatives. The oxidation of cis-1,4-dihydronaphthalene-1,4-diol would proceed through rearomatization followed by oxidation to the corresponding quinone.
Enzymatic Oxidation Mechanisms and Substrate Specificity.
Enzymatic oxidation represents the primary metabolic route for cis-1,4-dihydronaphthalene-1,4-diol in biological systems. Dihydrodiol dehydrogenases (DHDHs) are a key family of enzymes involved in this process. genecards.org These enzymes typically catalyze the NAD(P)+-linked oxidation of trans-dihydrodiols to their corresponding catechols. genecards.org However, cis-dihydrodiols are also recognized as substrates. For example, cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase catalyzes the oxidation of cis-1,2-dihydronaphthalene-1,2-diol to naphthalene-1,2-diol. wikipedia.orgnih.gov This reaction is a critical step in the degradation pathway of naphthalene in various microorganisms. wikipedia.org
The initial formation of cis-dihydrodiols from aromatic hydrocarbons is catalyzed by Rieske dioxygenases, such as naphthalene dioxygenase (NDO). researchgate.netnih.gov NDO itself has a broad substrate range and can catalyze not only cis-dihydroxylation but also monooxygenation and desaturation reactions. researchgate.netnih.gov The substrate specificity is determined by the oxygenase component of the enzyme system, particularly the large (α) subunit which contains the catalytic mononuclear iron center. nih.govnih.gov Specific amino acid residues within the active site, such as phenylalanine 352 in NDO, play a crucial role in controlling the regioselectivity and enantioselectivity of the oxidation. researchgate.netdntb.gov.ua
The table below summarizes the activity of different dioxygenase enzymes on naphthalene.
| Enzyme System | Organism | Product from Naphthalene | Enantiomeric Composition |
| Naphthalene Dioxygenase (NDO) | Pseudomonas sp. NCIB 9816-4 | (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene | >99% (1R,2S) |
| Toluene Dioxygenase (TDO) | Pseudomonas putida F1 | (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene | Varies with specific TDO |
| 2,4-Dinitrotoluene Dioxygenase (DNTDO) | Burkholderia sp. DNT | cis-dihydroxy-1,2-dihydronaphthalene | Varies |
| 2-Nitrotoluene Dioxygenase (2NTDO) | Acidovorax sp. JS42 | cis-dihydroxy-1,2-dihydronaphthalene | Varies |
This data is compiled from multiple sources detailing the substrate specificities of various dioxygenases. nih.gov
Tautomerization and Aromatization Processes.rsc.org
cis-1,4-Dihydronaphthalene-1,4-diol can undergo tautomerization to its keto form, 1,2,3,4-tetrahydro-5-hydroxynaphthalene-1,4-dione. lookchem.com The equilibrium between the enol (diol) and diketo forms is influenced by substituents on the naphthalene ring. lookchem.com For the parent 1,4-dihydroxynaphthalene (B165239), significant amounts of the 1,4-diketo tautomer are observed in equilibrium mixtures when the compound is fused. lookchem.com This keto-enol tautomerism is a fundamental process that can precede or influence subsequent reactions. nih.gov
Aromatization is a major reaction pathway for dihydrodiols, as it leads to the thermodynamically stable aromatic system. This process typically occurs via acid-catalyzed dehydration. nih.govresearchgate.net In the case of the related naphthalene-cis-1,2-dihydrodiols, acid catalysis promotes the loss of either the C1 or C2 hydroxyl group to form 1-naphthol (B170400) or 2-naphthol, respectively. nih.gov The reaction proceeds through the formation of a β-hydroxynaphthalenium ion intermediate. nih.govresearchgate.net For cis-1,4-dihydronaphthalene-1,4-diol, a similar acid-catalyzed dehydration would lead to the formation of 1-naphthol. This process is often rapid; for instance, the (R)-enantiomer of 1,4-dihydronaphthalen-1-ol, a related metabolite, is known to dehydrate quickly to yield naphthalene. lookchem.com Aromatization can also be achieved chemically using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net
Electrophilic and Nucleophilic Substitution Reactions.
The chemical structure of cis-1,4-dihydronaphthalene-1,4-diol, featuring allylic alcohol moieties and a diene system, suggests reactivity towards both electrophiles and nucleophiles. The hydroxyl groups can act as nucleophiles or be protonated to become good leaving groups, facilitating substitution or elimination (aromatization) reactions.
Electrophilic addition to the double bonds is a plausible reaction pathway. The diene system can react with electrophiles, leading to carbocationic intermediates that can be trapped by nucleophiles or undergo rearrangement. However, the competing aromatization pathway is often dominant, especially under acidic conditions.
Nucleophilic substitution can occur at the allylic carbon atoms. The hydroxyl groups can be converted into better leaving groups (e.g., by protonation or conversion to a sulfonate ester), allowing for their displacement by nucleophiles. The stereochemistry of the starting material, being a cis-diol, would influence the stereochemical outcome of such substitution reactions.
Cycloaddition Reactions and Pericyclic Processes.
The conjugated diene system within the non-aromatic ring of cis-1,4-dihydronaphthalene-1,4-diol makes it a potential candidate for cycloaddition reactions, most notably the Diels-Alder reaction. pageplace.de It could react as a diene with various dienophiles. The facial selectivity of such a reaction would be directed by the two cis-hydroxyl groups, which sterically hinder one face of the diene system.
While specific examples of cycloaddition reactions involving cis-1,4-dihydronaphthalene-1,4-diol are not extensively documented, related dihydronaphthalene structures are known to participate in such processes. For instance, 1,4-dihydronaphthalene (B28168) itself is used as a molecular weight moderator in polymerization, a process involving addition reactions. google.com Furthermore, 1,4-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, are powerful methods for synthesizing heterocyclic compounds and could potentially involve derivatives of dihydronaphthalenes. nih.govnih.govorganic-chemistry.org The reactivity in pericyclic processes would be governed by orbital symmetry rules, and the specific conformation of the dihydronaphthalene ring would be crucial.
Hydrogen Bonding Networks and Their Influence on Reactivity.
The two hydroxyl groups in cis-1,4-dihydronaphthalene-1,4-diol are in close proximity, allowing for the formation of an intramolecular hydrogen bond. This internal hydrogen bonding significantly influences the molecule's conformation and reactivity. In related compounds like catechols and 1,8-naphthalene diols, intramolecular hydrogen bonding weakens the O-H bond of the "free" (non-hydrogen-bonded) hydroxyl group. nih.gov This weakening lowers the bond dissociation enthalpy by 5-9 kcal/mol, making the "free" OH group an outstanding hydrogen-atom donor and increasing its reactivity in radical-mediated oxidation reactions. nih.gov
This effect would be pronounced in cis-1,4-dihydronaphthalene-1,4-diol, where one hydroxyl group can act as a hydrogen bond donor to the other. This would enhance the nucleophilicity of the acceptor oxygen and the acidity of the donor proton. This hydrogen bonding network also plays a role in enzymatic recognition. The specific orientation of the hydroxyl groups is critical for binding to the active site of enzymes like dihydrodiol dehydrogenase, influencing substrate specificity and the rate of enzymatic oxidation. researchgate.net The presence of both intramolecular and intermolecular hydrogen bonding (with solvent or enzyme residues) can stabilize transition states, thereby affecting the kinetics of reactions such as dehydration and oxidation. nih.gov
Computational and Theoretical Chemistry Investigations of Cis 1,4 Dihydronaphthalene 1,4 Diol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule. These calculations solve the Schrödinger equation for a given molecular geometry to provide information about orbital energies, electron distribution, and molecular properties. For cis-1,4-dihydronaphthalene-1,4-diol, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to determine its optimized geometry, bond lengths, and bond angles.
Table 1: Representative Calculated Electronic Properties of a Diol System (Hypothetical Data)
| Property | Value | Method/Basis Set |
|---|---|---|
| Ground State Energy | -X Hartrees | DFT/B3LYP/6-31G* |
| HOMO Energy | -Y eV | DFT/B3LYP/6-31G* |
| LUMO Energy | +Z eV | DFT/B3LYP/6-31G* |
| HOMO-LUMO Gap | (Y+Z) eV | DFT/B3LYP/6-31G* |
| Dipole Moment | W Debye | DFT/B3LYP/6-31G* |
Note: The data in this table is illustrative and not based on actual reported values for cis-1,4-dihydronaphthalene-1,4-diol.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them.
For cis-1,4-dihydronaphthalene-1,4-diol, MD simulations would be invaluable for exploring its conformational flexibility. The di-axial and di-equatorial positions of the two hydroxyl groups on the non-aromatic ring would be a key area of investigation. These simulations could reveal the relative energies of these conformers and the energy barriers for their interconversion. The solvent environment can also be explicitly included in MD simulations to understand its influence on the conformational preferences of the molecule. For instance, in an aqueous environment, the hydroxyl groups would be expected to form hydrogen bonds with surrounding water molecules, which could stabilize certain conformations.
While specific MD studies on cis-1,4-dihydronaphthalene-1,4-diol are not present in the reviewed literature, the general methodology would involve:
System Setup: Placing the molecule in a simulation box, often with a chosen solvent.
Energy Minimization: Optimizing the initial geometry to remove any steric clashes.
Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.
Production Run: Running the simulation for a sufficient length of time to sample the conformational space.
Analysis of the resulting trajectory would provide insights into the root-mean-square deviation (RMSD) of atomic positions, dihedral angle distributions, and the free energy landscape of the molecule.
Reaction Pathway Modeling and Transition State Characterization
Theoretical studies, particularly using hybrid DFT methods, have been conducted on the catalytic mechanism of naphthalene (B1677914) 1,2-dioxygenase, the enzyme responsible for the cis-dihydroxylation of naphthalene. These studies have explored various potential reaction pathways. One of the most feasible pathways involves the formation of an epoxide intermediate, which then evolves into an arene cation before finally yielding the cis-diol. The calculations focus on the active site of the enzyme and the interaction of naphthalene with the iron-dioxygen species.
The characterization of transition states is a critical component of these studies. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in its vibrational spectrum. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined.
Table 2: Key Steps in the Proposed Formation of a cis-Naphthalene Dihydrodiol
| Step | Description | Key Species |
|---|---|---|
| 1 | Naphthalene binds to the active site of naphthalene 1,2-dioxygenase. | Naphthalene, Fe(II)-dioxygen complex |
| 2 | Formation of a (hydro)peroxo-iron(III) species. | Fe(III)-OOH |
| 3 | Electrophilic attack on the naphthalene ring. | Epoxide intermediate |
| 4 | Ring opening and formation of an arene cation. | Arene cation |
| 5 | Nucleophilic attack by water or hydroxide. | cis-1,4-Dihydronaphthalene-1,4-diol |
This table is a simplified representation based on theoretical studies of the enzymatic reaction.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For cis-1,4-dihydronaphthalene-1,4-diol, these predictions would include infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and ultraviolet-visible (UV-Vis) electronic transitions.
While direct computational and experimental spectroscopic data for cis-1,4-dihydronaphthalene-1,4-diol is limited, studies on analogous compounds provide a framework for what to expect. For example, quantum chemical calculations have been used to obtain the normal mode frequencies for 1,4-dihydroxynaphthalene (B165239), which were then compared to experimental far-infrared spectra. Similarly, a comprehensive spectroscopic study of 1,4-dihydronaphthalene (B28168) was complemented by ab initio and DFT calculations, achieving excellent agreement between observed and calculated values for the ground state.
For cis-1,4-dihydronaphthalene-1,4-diol, DFT calculations could predict its IR spectrum. The characteristic O-H stretching frequencies of the hydroxyl groups would be a prominent feature. The C-H stretching and bending modes, as well as the C-C and C-O stretching vibrations, would also be predicted.
Table 3: Predicted Vibrational Frequencies for a Related Naphthalene Derivative (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | ~3400-3600 | - |
| Aromatic C-H Stretch | ~3000-3100 | - |
| Aliphatic C-H Stretch | ~2850-2950 | - |
| C=C Aromatic Stretch | ~1500-1600 | - |
| C-O Stretch | ~1000-1200 | - |
Note: This table presents typical frequency ranges for the described vibrational modes and is not based on specific reported data for cis-1,4-dihydronaphthalene-1,4-diol.
Advanced Spectroscopic Characterization Techniques for Cis 1,4 Dihydronaphthalene 1,4 Diol Isomers
Nuclear Magnetic Resonance Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
For cis-1,4-dihydro-1,4-naphthalenediol, ¹H NMR spectroscopy is crucial for confirming the cis stereochemistry of the hydroxyl groups. The relative orientation of the protons on the carbons bearing the hydroxyl groups (C1 and C4) and their coupling constants with adjacent protons provide definitive stereochemical information. The symmetry of the cis isomer would also be reflected in the number of unique signals observed in both ¹H and ¹³C NMR spectra. Techniques such as the Nuclear Overhauser Effect (NOE) can further confirm the spatial proximity of protons, solidifying the cis assignment. nih.gov
Expected ¹H NMR Spectral Data: The proton spectrum would show distinct signals for the aromatic protons, the olefinic protons in the non-aromatic ring, the methine protons attached to the hydroxyl-bearing carbons (carbinol protons), and the hydroxyl protons themselves. The chemical shifts and splitting patterns are dictated by the electronic environment and neighboring protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for cis-1,4-Dihydro-1,4-naphthalenediol
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aromatic (4H) | 7.0 - 7.5 | Multiplet | Protons on the intact benzene (B151609) ring. |
| Olefinic (2H) | 5.8 - 6.2 | Multiplet | Protons on the C2-C3 double bond. |
| Carbinol (2H) | 4.5 - 5.0 | Multiplet | H-C1 and H-C4 protons; their coupling constant is key for stereochemistry. |
| Hydroxyl (2H) | Variable (2.0 - 5.0) | Singlet (broad) | Position is solvent and concentration dependent; may exchange with D₂O. |
Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, offering insight into its symmetry. The chemical shifts indicate the type of carbon (alkene, aromatic, carbinol). Due to the plane of symmetry in the cis isomer, fewer than 10 signals would be expected. compoundchem.comoregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for cis-1,4-Dihydro-1,4-naphthalenediol
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic C-H | 125 - 130 | Aromatic carbons bonded to hydrogen. |
| Aromatic C (quaternary) | 130 - 140 | Bridgehead carbons of the aromatic ring. |
| Olefinic C-H | 120 - 135 | C2 and C3 carbons of the double bond. |
| Carbinol C-OH | 65 - 75 | C1 and C4 carbons bonded to the hydroxyl groups. |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For cis-1,4-dihydro-1,4-naphthalenediol, high-resolution mass spectrometry would confirm its elemental formula (C₁₀H₁₀O₂).
The fragmentation pattern in electron ionization (EI) mass spectrometry is particularly informative. The molecular ion (M⁺) would be observed, and its fragmentation would likely involve the loss of water (H₂O) from the diol, a common pathway for alcohols, leading to a prominent [M-H₂O]⁺ peak. libretexts.org Further fragmentation could involve a retro-Diels-Alder reaction in the partially saturated ring or loss of the second hydroxyl group. nih.gov The stereochemistry (cis vs. trans) can sometimes influence the relative intensities of fragment ions, as the spatial arrangement of the hydroxyl groups may facilitate or hinder specific elimination pathways. core.ac.uknih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for cis-1,4-Dihydro-1,4-naphthalenediol
| m/z Value | Proposed Fragment | Notes |
| 162 | [C₁₀H₁₀O₂]⁺ | Molecular Ion (M⁺) |
| 144 | [M - H₂O]⁺ | Loss of one water molecule. |
| 134 | [M - CO - H₂]⁺ | Potential rearrangement and loss of carbon monoxide and hydrogen. |
| 126 | [M - 2H₂O]⁺ | Loss of two water molecules. |
| 115 | [C₉H₇]⁺ | Naphthalene (B1677914) ring fragmentation. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.
For cis-1,4-dihydro-1,4-naphthalenediol, the most prominent feature in the IR spectrum would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups. The broadening is due to intermolecular hydrogen bonding. Other key absorptions would include C-O stretching, aromatic and olefinic C=C stretching, and C-H stretching for aromatic, olefinic, and aliphatic protons. nasa.govastrochem.orgchemrxiv.org
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=C stretches of the aromatic and olefinic portions of the molecule would produce strong signals. Analysis of the low-frequency "fingerprint" region in both IR and Raman spectra can help distinguish between isomers. researchgate.net
Table 4: Predicted Vibrational Frequencies for cis-1,4-Dihydro-1,4-naphthalenediol
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Bond Type |
| O-H Stretch | 3200-3600 (Strong, Broad) | Weak | Hydroxyl Group |
| Aromatic C-H Stretch | 3000-3100 (Medium) | Strong | Aromatic C-H |
| Olefinic C-H Stretch | 3000-3100 (Medium) | Strong | Alkene C-H |
| Aliphatic C-H Stretch | 2850-3000 (Medium) | Medium | Aliphatic C-H |
| C=C Stretch (Aromatic) | 1500-1600 (Medium) | Strong | Aromatic Ring |
| C=C Stretch (Olefinic) | 1640-1680 (Weak-Medium) | Strong | Alkene |
| C-O Stretch | 1000-1250 (Strong) | Weak | Alcohol |
Electronic Spectroscopy (UV/Vis) for Chromophore Analysis
Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to conjugated π-electron systems, known as chromophores.
The chromophore in cis-1,4-dihydro-1,4-naphthalenediol consists of the intact benzene ring. The partial saturation of the second ring disrupts the full naphthalene conjugation. Therefore, the UV/Vis spectrum is expected to resemble that of a substituted benzene rather than naphthalene itself. libretexts.org Typically, substituted benzenes show a strong absorption band (E-band) around 200-220 nm and a weaker, structured band (B-band) around 250-280 nm, arising from π → π* transitions. The exact position (λₘₐₓ) and intensity of these bands would be influenced by the hydroxyl and dihydro-alkene substituents. youtube.comuobabylon.edu.iq
Table 5: Predicted UV/Vis Absorption Maxima for cis-1,4-Dihydro-1,4-naphthalenediol
| Band | Predicted λₘₐₓ (nm) | Transition Type | Notes |
| E-Band | ~210-230 | π → π | Strong intensity absorption related to the benzene ring. |
| B-Band | ~260-280 | π → π | Weaker intensity, may show fine structure. Characteristic of the benzenoid system. |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
Since cis-1,4-dihydro-1,4-naphthalenediol is chiral, it exists as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is the primary method for determining the absolute configuration (e.g., R,S designation) of these enantiomers. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.
The resulting CD spectrum is a plot of this differential absorption versus wavelength. The sign (positive or negative) and intensity of the Cotton effects in the spectrum are characteristic of the molecule's three-dimensional structure. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for a known absolute configuration (e.g., 1R, 4S), the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. nih.govmtoz-biolabs.com This technique is essential for understanding the stereochemical outcome of enzymatic reactions that produce such dihydrodiols. researchgate.netrsc.org
Biocatalytic and Environmental Degradation Pathways Involving Dihydronaphthalenediol Intermediates
Microbial Oxidation of Polycyclic Aromatic Hydrocarbons
Microbial degradation is a primary mechanism for the removal of polycyclic aromatic hydrocarbons (PAHs) from the environment. frontiersin.orgnih.gov PAHs, such as naphthalene (B1677914), are organic pollutants of significant environmental concern due to their toxic, mutagenic, and/or carcinogenic properties. frontiersin.orgnih.govfrontiersin.org A wide variety of microorganisms, including bacteria, fungi, and algae, have the capacity to transform or degrade PAHs. frontiersin.org Bacteria, in particular, play a crucial role in the aerobic degradation of these compounds. frontiersin.org Genera known for their ability to utilize naphthalene as a sole source of carbon and energy include Pseudomonas, Mycobacterium, Rhodococcus, and Sphingomonas. nih.govnih.gov
The initial step in the aerobic bacterial degradation of PAHs is typically the oxidation of the aromatic ring by a multicomponent enzyme system. frontiersin.orgnih.gov This process involves the incorporation of molecular oxygen into the substrate to form a cis-dihydrodiol intermediate. frontiersin.orgnih.govmdpi.com For naphthalene, this initial attack results in the formation of cis-1,2-dihydroxy-1,2-dihydronaphthalene, also known as cis-naphthalene dihydrodiol. nih.govnih.govhyhpesticide.com This hydroxylation increases the water solubility of the hydrophobic PAH, making it more susceptible to further enzymatic action. nih.gov The ability of microbes to initiate this oxidative attack is a key step in the detoxification and mineralization of PAHs in contaminated sites. frontiersin.orgnih.gov
The table below lists some bacterial genera known for their ability to degrade naphthalene.
| Bacterial Genus | Reference |
| Pseudomonas | nih.govnih.gov |
| Mycobacterium | nih.govresearchgate.net |
| Rhodococcus | nih.govmdpi.com |
| Sphingomonas | nih.gov |
| Bacillus | nih.govnih.gov |
| Burkholderia | nih.gov |
| Alcaligenes | nih.gov |
Role of Dioxygenases and Dehydrogenases in Naphthalene Metabolism
The biocatalytic degradation of naphthalene is initiated by a class of enzymes known as dioxygenases, followed by the action of dehydrogenases. nih.govmdpi.com
Naphthalene Dioxygenase (NDO): The first enzyme in the pathway, naphthalene 1,2-dioxygenase (NDO), is a multi-component system that catalyzes the incorporation of both atoms of molecular oxygen into the naphthalene ring. nih.govfrontiersin.orgebi.ac.uk This reaction, which requires NADH as an electron donor, produces (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.govwikipedia.org The NDO system from Pseudomonas sp. has been extensively studied and consists of three protein components: a reductase that accepts electrons from NADH, a ferredoxin, and a terminal oxygenase which is an iron-sulfur protein. ebi.ac.uknih.govresearchgate.net This terminal oxygenase is responsible for binding the naphthalene substrate and catalyzing the oxygenation. researchgate.net
Dihydrodiol Dehydrogenase: The cis-naphthalene dihydrodiol formed by NDO is an unstable intermediate that is subsequently rearomatized by the action of NAD+-dependent cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase. nih.govnih.govnih.govqmul.ac.uk This enzyme catalyzes the oxidation of the dihydrodiol to 1,2-dihydroxynaphthalene. nih.govnih.govnih.gov This step is crucial as it restores the aromaticity of the ring system, preparing the molecule for subsequent ring cleavage. frontiersin.org The coordinated action of dioxygenase and dehydrogenase is essential for channeling naphthalene into the central metabolic pathways. mdpi.comnih.gov
The key enzymes and their reactions in the initial steps of naphthalene degradation are summarized below.
| Enzyme | EC Number | Substrate(s) | Product(s) |
| Naphthalene 1,2-dioxygenase | 1.14.12.12 | Naphthalene, NADH, H+, O2 | (+)-cis-(1R,2S)-1,2-Dihydronaphthalene-1,2-diol, NAD+ |
| cis-1,2-Dihydro-1,2-dihydroxynaphthalene dehydrogenase | 1.3.1.29 | (+)-cis-1,2-Dihydronaphthalene-1,2-diol, NAD+ | 1,2-Dihydroxynaphthalene, NADH, H+ |
Intermediates in Naphthalene Biodegradation Pathways
Following the initial oxidation of naphthalene to cis-1,2-dihydroxy-1,2-dihydronaphthalene and its subsequent dehydrogenation to 1,2-dihydroxynaphthalene, a series of further intermediates are formed. nih.govnih.gov The 1,2-dihydroxynaphthalene is the substrate for ring-cleavage dioxygenases, which break open the aromatic ring. nih.govnih.gov
This cleavage leads to the formation of 2-hydroxychromene-2-carboxylic acid, which is then converted by an isomerase to trans-o-hydroxybenzylidene pyruvate. nih.govnih.gov A hydratase-aldolase enzyme subsequently cleaves this intermediate to produce salicylaldehyde (B1680747) and pyruvate. nih.govnih.gov The salicylaldehyde is then oxidized by a dehydrogenase to salicylate. nih.gov Salicylate is a central intermediate that is further metabolized, typically to catechol or gentisate, before entering the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water. nih.govmdpi.com This sequence of reactions is often referred to as the "upper pathway" of naphthalene degradation. nih.gov
While this pathway is common in many naphthalene-degrading bacteria like Pseudomonas, variations exist. nih.govresearchgate.net For instance, the thermophilic bacterium Bacillus thermoleovorans initiates degradation at the 2,3-position to yield 2,3-dihydroxynaphthalene (B165439) as an intermediate. nih.govethz.ch
The table below outlines the major intermediates in the common naphthalene biodegradation pathway.
| Intermediate Compound | Preceding Step/Enzyme | Following Step/Enzyme |
| (+)-cis-(1R,2S)-1,2-Dihydronaphthalene-1,2-diol | Naphthalene 1,2-dioxygenase | cis-1,2-Dihydronaphthalene-1,2-diol dehydrogenase |
| 1,2-Dihydroxynaphthalene | cis-1,2-Dihydronaphthalene-1,2-diol dehydrogenase | 1,2-Dihydroxynaphthalene dioxygenase |
| 2-Hydroxychromene-2-carboxylic acid | 1,2-Dihydroxynaphthalene dioxygenase | 2-Hydroxychromene-2-carboxylate isomerase |
| trans-o-Hydroxybenzylidene pyruvate | 2-Hydroxychromene-2-carboxylate isomerase | trans-o-Hydroxybenzylidenepyruvate hydratase-aldolase |
| Salicylaldehyde | trans-o-Hydroxybenzylidenepyruvate hydratase-aldolase | Salicylaldehyde dehydrogenase |
| Salicylate | Salicylaldehyde dehydrogenase | Salicylate 1-monooxygenase |
| Catechol | Salicylate 1-monooxygenase | Catechol 1,2-dioxygenase or 2,3-dioxygenase |
Enantioselective Microbial Biotransformations
The microbial oxidation of naphthalene is a highly enantioselective process. psu.edunih.gov The naphthalene dioxygenase (NDO) enzyme from various Pseudomonas species specifically catalyzes the formation of the (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene enantiomer from naphthalene. nih.govwikipedia.org This high degree of stereospecificity is a hallmark of enzymatic catalysis and contrasts sharply with chemical oxidation methods, which typically produce racemic mixtures.
The production of optically pure (+)-cis-(1R,2S)-1,2-naphthalene dihydrodiol is of significant industrial interest. psu.edunih.gov This chiral molecule serves as a valuable synthon, or building block, for the synthesis of specialty chemicals, pharmaceuticals, and other bioactive natural products. psu.edunih.gov The enantiopure nature of the dihydrodiol produced through biotransformation makes it an attractive starting material for complex chemical syntheses where specific stereochemistry is required. Recombinant bacteria, such as Escherichia coli expressing the naphthalene dioxygenase gene, have been developed to optimize the production of this chiral intermediate for industrial applications. psu.eduoup.com This biocatalytic approach offers an environmentally friendly alternative to traditional chemical synthesis for producing valuable chiral compounds. psu.edu
Future Research Trajectories in Cis 1,4 Dihydronaphthalene 1,4 Diol Chemistry
Innovations in Green and Sustainable Synthetic Methodologies
The future synthesis of cis-1,4-dihydronaphthalene-1,4-diol and its analogues will increasingly prioritize environmentally benign and efficient methods. Research is moving away from classical synthesis that may involve harsh conditions or hazardous reagents, towards biocatalytic and biomimetic approaches.
Biocatalytic Routes: The enzymatic cis-dihydroxylation of naphthalene (B1677914) by Rieske non-heme iron oxygenases, particularly naphthalene 1,2-dioxygenase (NDO), is a well-established green method for producing chiral dihydrodiols. researchgate.netresearchgate.netresearchgate.net Future work will likely focus on several key areas to enhance the industrial viability of this approach:
Enzyme Engineering: Directed evolution and site-directed mutagenesis can be employed to create NDO variants with higher catalytic efficiency, improved stability, and a broader substrate scope, allowing for the synthesis of novel functionalized diols.
Whole-Cell Biotransformation: Optimizing whole-cell biocatalyst systems, for instance using recombinant Escherichia coli, can improve product yields and simplify catalyst handling. researchgate.netpsu.edu Research into overcoming substrate toxicity and solubility issues through techniques like biphasic reaction media will be crucial. psu.edu
Immobilization and Recycling: Developing robust methods for enzyme and whole-cell immobilization will facilitate catalyst recovery and reuse, significantly improving the cost-effectiveness and sustainability of the process.
Biomimetic Catalysis: Inspired by the active site of NDO, synthetic non-heme iron catalysts offer a promising alternative to enzymatic methods. rsc.orgmdpi.com Recent advancements have shown that sterically encumbered iron complexes can catalyze the syn-dihydroxylation of naphthalenes using green oxidants like hydrogen peroxide. nih.govudg.edu Future research trajectories in this area include:
Catalyst Design: The development of more robust, efficient, and recyclable iron and other non-noble metal catalysts. The goal is to achieve high turnover numbers and excellent chemoselectivity under mild conditions. acs.orgacs.org
Mechanistic Elucidation: Detailed mechanistic studies, supported by computational modeling, will provide insights into the nature of the reactive oxidizing species (e.g., Fe(V)(O)(OH)) and the reaction pathways, enabling the rational design of improved catalysts. mdpi.comnih.gov
Expanding the Green Chemistry Toolbox: Exploring alternative green solvents, energy sources (like microwave or sonochemistry), and reaction conditions to further minimize the environmental impact of the synthesis. ijprt.org
| Methodology | Catalyst/System | Key Advantages | Future Research Focus |
|---|---|---|---|
| Biocatalysis | Naphthalene Dioxygenase (NDO) in whole-cell systems (e.g., Pseudomonas sp., recombinant E. coli) | High stereoselectivity; Mild reaction conditions (ambient temperature and pressure); Uses water as a solvent. | Enzyme engineering for enhanced activity and substrate scope; Process optimization to overcome substrate toxicity; Catalyst immobilization for recycling. |
| Biomimetic Catalysis | Synthetic non-heme iron complexes (e.g., [Fe(TPA)(NCMe)2]2+, [Fe(5-tips3tpa)]) | Mimics enzymatic activity; Uses green oxidants (H2O2); Potential for broader substrate scope and scalability. | Design of more robust and recyclable catalysts; Mechanistic studies for rational catalyst improvement; Integration with other green chemistry principles. |
Exploration of Unconventional Reactivity and Catalysis
Beyond its synthesis, future research will delve into the novel chemical transformations of cis-1,4-dihydronaphthalene-1,4-diol, harnessing its unique structure as a platform for new reactions and catalytic applications.
The presence of a diol functional group on a partially saturated bicyclic system imparts specific reactivity. Studies on the acid-catalyzed dehydration of related naphthalene-cis-1,2-dihydrodiols show that the reaction proceeds through the formation of β-hydroxynaphthalenium ion (carbocation) intermediates, leading to the formation of naphthols. acs.orgnih.govresearchgate.net Future investigations could explore:
Controlled Rearrangements: Investigating how the stereochemistry of the cis-1,4-diol influences the stability and rearrangement pathways of cationic intermediates, potentially leading to the stereoselective synthesis of complex scaffolds.
Sequential Functionalization: The initial dihydroxylation of the naphthalene ring renders the adjacent double bond highly reactive to further oxidation. nih.govudg.edu This "unleashed reactivity" can be exploited for sequential bis-dihydroxylation reactions, providing access to valuable tetrahydroxylated products that are difficult to synthesize by other means. nih.gov Exploring the scope and control of these sequential reactions is a promising avenue.
Catalyst-Directed Functionalization: The cis-diol motif is a prime target for catalyst recognition. Chiral catalysts can reversibly bind to the diol, enabling site-selective functionalization at a specific hydroxyl group, even overcoming the substrate's inherent reactivity bias. nih.gov Future work could design catalysts that specifically recognize the cis-1,4-diol of the dihydronaphthalene scaffold to achieve regioselective and stereoselective installation of various functional groups.
While the diol itself is a product of catalysis, its chiral nature makes it and its derivatives valuable synthons for asymmetric synthesis. Future research will likely focus on its application as a chiral ligand or auxiliary in metal-catalyzed reactions, leveraging its rigid scaffold to induce high levels of enantioselectivity in other transformations.
Advanced Computational Design of Functionalized Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), is set to become an indispensable tool in guiding the future exploration of cis-1,4-dihydronaphthalene-1,4-diol chemistry. While extensive computational studies have been performed on naphthalene itself to understand its electronic structure, frontier molecular orbitals (HOMO-LUMO), and absorption spectra, the application of these tools to its hydroxylated, partially saturated derivatives is an emerging area. dtu.dkssrn.com
Future research will leverage computational methods for:
Predicting Physicochemical Properties: DFT calculations can be used to predict how the introduction of various functional groups onto the dihydronaphthalene scaffold will affect its electronic and optical properties. chemrxiv.orgresearchgate.net This in-silico screening can identify promising candidates for applications in materials science, such as organic electronics or dye-sensitized solar cells, before committing to synthetic efforts.
Rational Design of Catalysts and Ligands: By modeling the interaction of diol derivatives with metal centers, computational studies can guide the design of new chiral ligands for asymmetric catalysis. This approach can help predict binding affinities and the geometry of transition states, accelerating the discovery of effective catalysts.
Understanding Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of reactions involving the diol, such as the acid-catalyzed dehydrations or catalyst-controlled functionalizations. By mapping reaction energy landscapes, researchers can understand the factors that control selectivity and reactivity, leading to the development of more efficient and selective synthetic methods. dtu.dk
| Computational Technique | Research Application | Predicted Outcomes/Insights |
|---|---|---|
| Density Functional Theory (DFT) | Design of functionalized derivatives | HOMO-LUMO gaps, electronic absorption spectra, dipole moments, charge distribution. |
| Time-Dependent DFT (TD-DFT) | Screening for optical materials | Prediction of UV-Vis absorption and fluorescence properties. |
| Molecular Docking/Mechanics | Development of chiral ligands and catalysts | Binding energies, transition state geometries, prediction of stereochemical outcomes. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions | Understanding self-assembly drivers in supramolecular systems. |
Integration into Supramolecular Chemistry and Nanomaterials
The rigid, stereodefined structure of cis-1,4-dihydronaphthalene-1,4-diol makes it an excellent candidate for incorporation into highly ordered molecular architectures. The hydroxyl groups provide sites for hydrogen bonding and covalent linkage, while the naphthalene backbone facilitates π-π stacking interactions.
Future research is expected to explore the use of this diol as a fundamental building block in:
Supramolecular Polymers: Dihydroxynaphthalene isomers have been shown to act as effective building blocks in the self-assembly of supramolecular aggregates and host-guest complexes through dative covalent bonds and π-π stacking. nih.govmdpi.comresearchgate.net The specific cis-stereochemistry of the 1,4-diol can be used to direct the formation of novel supramolecular polymers with unique topologies and properties that are distinct from those formed by its aromatic or trans- counterparts. nih.gov
Functional Nanomaterials: The self-assembly of dihydroxynaphthalene derivatives, driven by hydrogen bonding and π-interactions, can lead to the formation of well-defined nanoparticles with various morphologies. acs.org Subsequent polymerization of these pre-organized assemblies allows for the creation of functional materials, such as synthetic allomelanins, where the morphology of the initial assembly is retained. researchgate.net The cis-1,4-diol could be functionalized and used as a synthon to create novel, anisotropic nanomaterials with tailored optical, electronic, or conductive properties.
Crystal Engineering: The directional nature of the hydrogen bonds from the cis-diol groups can be exploited in crystal engineering to construct complex, porous frameworks. These materials could have applications in gas storage, separation, or heterogeneous catalysis, where the defined pore structure and the chemical nature of the naphthalene backbone can be precisely controlled.
By functionalizing the hydroxyl groups or the aromatic ring, the properties of the resulting supramolecular structures and nanomaterials can be fine-tuned, opening up possibilities for creating advanced materials with applications in sensing, drug delivery, and organic electronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
